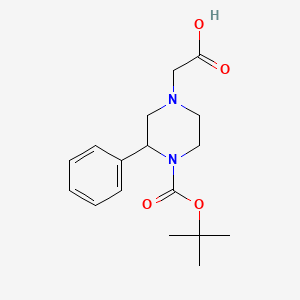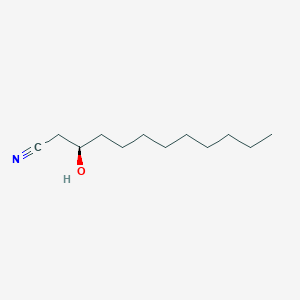![molecular formula C21H24N4O B14175741 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol CAS No. 917949-04-3](/img/structure/B14175741.png)
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol is a chemical compound known for its unique structure and properties It is characterized by the presence of two aminoanilino groups attached to a methylphenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and 4-aminobenzylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include quinones and other oxidized derivatives.
Reduction: The major products are the reduced forms of the compound, such as amines.
Substitution: The major products are substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar structural features but with tert-butyl groups instead of aminoanilino groups.
4-[(4-Aminoanilino)methyl]-2,6-di-tert-butylphenol: Another similar compound with tert-butyl groups and a single aminoanilino group.
Uniqueness
2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol is unique due to the presence of two aminoanilino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
917949-04-3 |
|---|---|
Fórmula molecular |
C21H24N4O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2,6-bis[(4-aminoanilino)methyl]-4-methylphenol |
InChI |
InChI=1S/C21H24N4O/c1-14-10-15(12-24-19-6-2-17(22)3-7-19)21(26)16(11-14)13-25-20-8-4-18(23)5-9-20/h2-11,24-26H,12-13,22-23H2,1H3 |
Clave InChI |
PLYDRRPSHNYOGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CNC2=CC=C(C=C2)N)O)CNC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


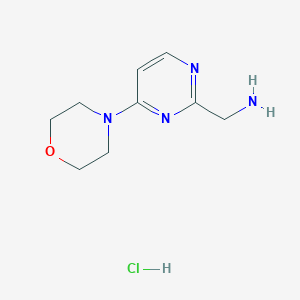
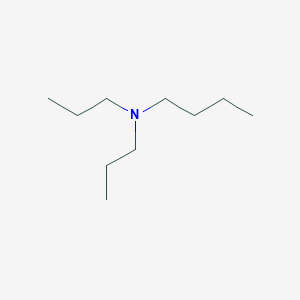
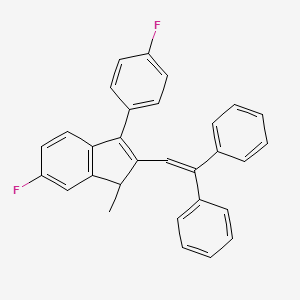
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
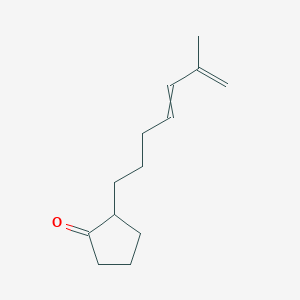
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
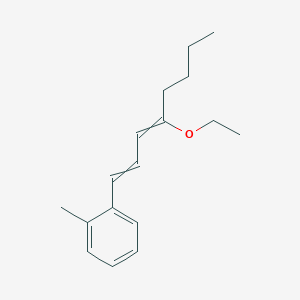

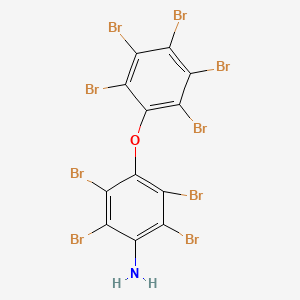
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
